Pentagastrin

Catalog No.
S801293
CAS No.
5534-95-2
M.F
C37H49N7O9S
M. Wt
767.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentagastrin

CAS Number

5534-95-2

Product Name

Pentagastrin

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C37H49N7O9S

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1

InChI Key

NEYNJQRKHLUJRU-DZUOILHNSA-N

SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)OC(C)(C)C

solubility

SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE

Synonyms

AY 6608; ICI 50123; NSC 367746; Boc-(β-Ala13)-Gastrin (13-17); Boc-β-Ala-CCK-4; Peptavlon; D01631

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Pentagastrin is a synthetic peptide that mimics the action of the natural hormone gastrin, which is primarily involved in stimulating gastric acid secretion. Composed of five amino acids, Pentagastrin has the sequence: Glutamic acid, Glycine, Alanine, Tyrosine, and Leucine. It is used primarily in medical diagnostics and research to assess gastric function and to stimulate gastric acid secretion for various clinical evaluations .

Pentagastrin acts by binding to the cholecystokinin-B receptor (CCK2R) present on gastric parietal cells. This binding triggers a signaling cascade that stimulates the production of gastric acid, pepsin (a digestive enzyme), and intrinsic factor (a protein necessary for vitamin B12 absorption) [].

Investigating Gastric Acid Secretion:

  • Gastric function testing: Pentagastrin is used in the pentagastrin stimulation test, a diagnostic tool to assess the secretory function of the stomach. By measuring the amount of acid produced in response to pentagastrin, researchers can gain insights into various stomach conditions, including achlorhydria (lack of acid production) and Zollinger-Ellison syndrome (excessive acid production) [].

Understanding Gastric Motility:

  • Studying gastric emptying: Researchers use pentagastrin to investigate how quickly food moves through the stomach. By labeling a meal with radioactive isotopes and measuring its emptying rate before and after pentagastrin administration, scientists can assess the effects of various drugs or conditions on gastric motility [].

Animal Model for Drug Development:

  • Food-drug interaction studies: The pentagastrin dog model is a valuable tool for studying how food affects the absorption and efficacy of orally administered drugs. By comparing the effects of the drug with and without food in dogs pre-treated with pentagastrin (to mimic a full stomach), researchers can predict potential food-drug interactions in humans [].

Educational Tool:

  • Teaching and research tool: Pentagastrin can be used in educational settings to teach medical students about gastric function, research methodologies, and data analysis. For example, studies have utilized pentagastrin as part of combined research and teaching projects for medical students, providing valuable learning experiences [].
Typical of peptides. These include:

  • Hydrolysis: In the presence of water and enzymes, Pentagastrin can be hydrolyzed into its constituent amino acids.
  • Amidation: The carboxylic acid group can react with amines to form amides, which is a common modification in peptide synthesis.
  • Formation of Conjugates: Pentagastrin can be chemically linked to other molecules to create targeted drug delivery systems, enhancing therapeutic efficacy .

Pentagastrin exhibits significant biological activity by stimulating gastric acid secretion from parietal cells in the stomach. It acts on specific receptors known as cholecystokinin B receptors. This stimulation leads to increased histamine release from enterochromaffin-like cells, further promoting acid secretion. Additionally, Pentagastrin has been shown to enhance protein synthesis in the gastrointestinal tract, indicating its role in digestive processes .

The synthesis of Pentagastrin can be achieved through several methods:

  • Solid Phase Peptide Synthesis: This method involves assembling the peptide on a solid support, allowing for easier purification and manipulation of the peptide chain .
  • Liquid Phase Synthesis: Involves traditional methods where reagents are mixed in solution. This method may be less efficient but allows for greater flexibility in reaction conditions.
  • Palladium-Catalyzed Carbonylation: A novel approach involves using palladium catalysts to facilitate carbonylation reactions that can yield modified forms of Pentagastrin or conjugates for targeted therapies .

Pentagastrin is utilized in various applications, including:

  • Medical Diagnostics: Used in tests to evaluate gastric function by stimulating acid secretion.
  • Research: Investigated for its role in gastrointestinal physiology and as a model compound for studying peptide hormones.
  • Therapeutics: Potential use in drug delivery systems targeting gastric disorders or cancers associated with gastrin overproduction .

Studies have shown that Pentagastrin interacts with various biological systems:

  • Gastrointestinal Tract: It stimulates gastric mucosa and affects motility and enzyme secretion.
  • Histamine Release: Its action leads to increased histamine levels, which are crucial for acid secretion mechanisms .
  • Drug Conjugates: Research indicates that Pentagastrin can be effectively conjugated with other therapeutic agents to enhance their delivery and efficacy against specific targets .

Several compounds are similar to Pentagastrin, primarily other gastrin analogs or related peptides. Below is a comparison highlighting their uniqueness:

CompoundStructure/SequenceUnique Features
GastrinVaries (27-34 amino acids)Natural hormone with broader physiological roles.
CholecystokininVaries (33 amino acids)Involved in digestion; stimulates bile release.
Secretin27 amino acidsRegulates water homeostasis and bicarbonate secretion.
Bombesin14 amino acidsStimulates gastric acid secretion; involved in neuropeptide signaling.

Pentagastrin is unique due to its specific focus on gastric acid stimulation and its role as a synthetic analog for diagnostic purposes, distinguishing it from naturally occurring peptides that may have broader or different physiological functions .

Molecular Composition and Structural Features

Primary Amino Acid Sequence Analysis

Pentagastrin’s primary structure is defined by the sequence Boc-β-Ala-Trp-Met-Asp-Phe-NH₂, where β-alanine replaces the native glycine residue found in gastrin. The N-terminus features a tert-butoxycarbonyl (Boc) protecting group, while the C-terminus is amidated, enhancing metabolic stability. The molecular formula C₃₇H₄₉N₇O₉S (molecular weight: 767.9 g/mol) reflects its hybrid peptide nature, combining natural and non-natural amino acids.

The inclusion of β-alanine introduces conformational flexibility, enabling optimal interaction with the cholecystokinin-B (CCK-B) receptor. Tryptophan (Trp) and methionine (Met) residues contribute to hydrophobic interactions, while aspartic acid (Asp) provides a negatively charged moiety critical for receptor binding.

Tertiary Structure and Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal that pentagastrin adopts a β-turn conformation in aqueous solutions, stabilized by hydrogen bonds between the Asp and Phe residues. Molecular dynamics simulations demonstrate that the C-terminal amide group penetrates the transmembrane domain of CCK-B receptors, while the N-terminal Boc group remains solvent-exposed. This dynamic behavior facilitates high-affinity binding (Kd ≈ 10⁻⁹ M) and agonist activity.

Synthetic Pathways and Manufacturing Processes

Solid-Phase Peptide Synthesis Methodologies

Pentagastrin is predominantly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

  • Resin functionalization: Wang or Rink amide resins anchor the C-terminal Phe-NH₂.
  • Deprotection and coupling: Piperidine removes Fmoc groups, while HBTU/HOBt activates amino acids for sequential coupling.
  • Cleavage and purification: Trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by reverse-phase HPLC purification (>97% purity).

High-throughput platforms like the Agilent Bravo system enable parallel synthesis of 384 peptides in 24 hours, optimizing yield (∼85%) and reducing side reactions.

Palladium-Catalyzed Carbonylation in Intermediate Formation

A critical intermediate in pentagastrin synthesis, benzyl ester 16, is synthesized via palladium-catalyzed carbonylation of aryl bromide precursors. This step introduces a carboxylic acid ester moiety, later converted to the active seco-CBI derivative for conjugation with β-alanine and tetragastrin. The process achieves >90% conversion efficiency under CO atmosphere at 60°C.

Structural Modification and Analog Development

β-Alanine Substitution Strategies

Replacing glycine with β-alanine enhances proteolytic resistance and bioavailability. Comparative studies show that β-alanine analogs exhibit 2.3-fold higher CCK-B receptor affinity than glycine-containing variants, attributed to reduced steric hindrance.

Carboxylic Acid Ester Derivative Optimization

Carboxylic acid ester derivatives, such as seco-CBI-pentagastrin, are engineered for targeted drug delivery. These derivatives demonstrate pH-dependent release kinetics, with 80% payload release in acidic environments (pH 5.0) vs. <10% at physiological pH. Structural optimization of the ester group (e.g., methyl vs. ethyl) fine-tunes hydrolysis rates, balancing stability and efficacy.

High-Performance Liquid Chromatography Protocols

Reverse-Phase Separation Conditions

Pentagastrin, with its molecular formula C₃₇H₄₉N₇O₉S and molecular weight of 767.89 g/mol, presents unique analytical challenges due to its peptidic nature and complex structure containing multiple aromatic residues [1] [2]. The compound demonstrates optimal separation characteristics under reverse-phase chromatographic conditions utilizing specialized stationary phases designed for peptide analysis [8].

The Newcrom R1 column has emerged as the preferred stationary phase for pentagastrin analysis, offering superior performance due to its low silanol activity which minimizes unwanted ionic interactions with the peptide backbone [8]. Standard analytical dimensions of 250 mm × 4.6 mm with 5 μm particle size provide adequate resolution while maintaining reasonable analysis times [8]. The column demonstrates exceptional selectivity for pentagastrin when operated at ambient temperature conditions of approximately 25°C [8].

Mobile phase composition plays a critical role in achieving optimal separation efficiency. The primary mobile phase system consists of water containing 0.1% phosphoric acid as the aqueous component (Mobile Phase A) and pure acetonitrile as the organic modifier (Mobile Phase B) [8]. This combination provides the necessary ionic strength control while maintaining compatibility with the peptide structure [8]. Flow rates of 1.0 mL/min represent the optimal balance between resolution and analysis time for standard 4.6 mm internal diameter columns [8].

Detection wavelengths of 280 nm and 289 nm correspond to the ultraviolet absorption maxima of pentagastrin, reflecting the contributions from the tryptophan and phenylalanine aromatic residues within the molecular structure [6]. These wavelengths provide excellent sensitivity while minimizing interference from potential impurities or degradation products [6]. Injection volumes typically range from 10-20 μL, depending on sample concentration and required sensitivity [9].

ParameterOptimized ConditionsAnalytical Significance
Column TypeNewcrom R1 (Reverse Phase)Low silanol activity for improved peak shape
Column Dimensions250 mm × 4.6 mmStandard analytical dimensions
Particle Size5 μmStandard particle size for routine analysis
Mobile Phase AWater with 0.1% Phosphoric AcidProvides ionic strength control
Mobile Phase BAcetonitrileOptimal organic modifier
Flow Rate1.0 mL/minStandard flow rate for 4.6 mm columns
Detection Wavelength280 nm, 289 nmBased on ultraviolet absorption maxima
Injection Volume10-20 μLConcentration-dependent optimization
Column TemperatureAmbient (25°C)Room temperature operation
Run Time15-20 minutesSufficient for complete separation

Mobile Phase Optimization for Ultra Performance Liquid Chromatography Applications

Ultra Performance Liquid Chromatography applications for pentagastrin analysis require specialized mobile phase optimization to accommodate the increased pressure capabilities and enhanced resolution potential of sub-2-μm particle columns [16]. The transition from conventional High-Performance Liquid Chromatography to Ultra Performance Liquid Chromatography necessitates careful consideration of buffer systems, organic modifier selection, and gradient programming [16].

Potassium phosphate buffer systems at concentrations of 15-20 millimolar provide excellent ionic strength control while maintaining compatibility with mass spectrometric detection when required [16]. The optimal pH range of 3.0-3.2 ensures appropriate ionization state control for the pentagastrin molecule, promoting consistent retention behavior and peak shape [16]. Alternative buffer systems utilizing formic acid concentrations of 0.1% in the aqueous phase offer enhanced mass spectrometry compatibility while maintaining adequate chromatographic performance [19].

Acetonitrile remains the organic modifier of choice for Ultra Performance Liquid Chromatography applications, demonstrating superior peak shape and resolution compared to methanol-based systems [16] [20]. Gradient elution profiles typically initiate at 40:60 (aqueous:organic) ratios and progress to 95:5 ratios over optimized time courses to ensure complete elution of pentagastrin and potential related substances [16]. Flow rates of 0.3-0.4 mL/min represent optimal conditions for 2.1 mm internal diameter columns, providing enhanced sensitivity through reduced peak dilution [16] [19].

Column temperature optimization studies indicate that elevated temperatures in the range of 35-45°C improve peak efficiency and reduce analysis times without compromising analyte stability [16]. Equilibration times of 5-10 minutes ensure consistent retention time reproducibility between analytical runs [16]. The implementation of these optimized conditions results in analysis times significantly reduced compared to conventional High-Performance Liquid Chromatography while maintaining or improving resolution and sensitivity [16].

Mobile Phase ComponentOptimized ConditionsAlternative Options
Aqueous Phase20 millimolar Potassium Phosphate Buffer0.1% Formic Acid in Water
Organic PhaseAcetonitrile (100%)Methanol or Acetonitrile/Water mixtures
Buffer Concentration15-20 millimolar5-50 millimolar range
pH Range3.0-3.22.5-7.0 (application dependent)
Gradient Profile40:60 to 95:5 (Aqueous:Organic)Isocratic or gradient modes
Equilibration Time5-10 minutesMinimum 3 column volumes
Flow Rate0.3-0.4 mL/min0.25-0.5 mL/min for 2.1 mm columns
Column Temperature35-45°CTemperature optimization required

Mass Spectrometric Profiling

Molecular Ion Fragmentation Patterns

Mass spectrometric analysis of pentagastrin reveals characteristic fragmentation patterns that provide definitive structural confirmation and enable sensitive detection methods [21]. The molecular ion peak appears at m/z 768.89 when analyzed under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [1] [2]. Additionally, the doubly charged species [M+2H]²⁺ is observed at m/z 384.95, which is commonly encountered in peptide mass spectrometry due to the presence of multiple basic sites within the molecule [21].

The base peak in the fragmentation spectrum typically occurs at m/z 120, corresponding to the phenylalanine immonium ion, which represents a characteristic fragmentation pathway for peptides containing phenylalanine residues [21] [23]. This fragment ion provides excellent selectivity for pentagastrin identification and serves as a reliable diagnostic ion for mass spectrometric detection methods [21]. The formation of this fragment results from cleavage adjacent to the phenylalanine residue with subsequent rearrangement to form the stable immonium ion structure [23].

Additional characteristic fragment ions appear at m/z values of 103, 136, 159, 291, and 418, each corresponding to specific structural elements within the pentagastrin molecule [21]. The fragment at m/z 103 represents the benzyl cation derived from the phenylalanine side chain, while m/z 136 corresponds to a fragment containing the tryptophan indole ring system [21] [22]. The higher mass fragments at m/z 291 and 418 represent sequential losses from the molecular ion, providing valuable structural information for confirmation of molecular integrity [21].

Collision-induced dissociation studies demonstrate that optimal fragmentation occurs at collision energies ranging from 20-40 electron volts, depending on the specific instrument configuration and desired fragmentation extent [30]. Fragmentor voltage optimization typically requires settings between 100-150 volts to achieve optimal ion transmission while maintaining adequate fragmentation efficiency [30]. These conditions provide reproducible fragmentation patterns suitable for both qualitative identification and quantitative analysis applications [30].

ParameterValue/SettingApplication
Molecular Ion [M+H]⁺m/z 768.89Molecular weight confirmation
Molecular Ion [M+2H]²⁺m/z 384.95Doubly charged species
Base Peak Fragmentm/z 120 (Phenylalanine immonium)Structural confirmation
Characteristic Fragmentsm/z 103, 136, 159, 291, 418Fragmentation pattern analysis
Ionization ModePositive Electrospray IonizationOptimal for peptide analysis
Collision Energy20-40 electron voltsFragmentation optimization
Fragmentor Voltage100-150 voltsIon transmission optimization
Capillary Voltage3000-4000 voltsIonization efficiency
Detection ModeMultiple Reaction MonitoringQuantitative analysis

Purity Assessment Using Mass Spectrometry-Compatible Methods

Mass spectrometry-compatible purity assessment methods for pentagastrin require specialized analytical approaches that maintain the integrity of both chromatographic separation and mass spectrometric detection [32]. The implementation of formic acid-based mobile phase systems replaces traditional phosphoric acid buffers to ensure optimal ionization efficiency while preserving chromatographic performance [8]. Formic acid concentrations of 0.1% in both aqueous and organic phases provide adequate ionic strength control without suppressing ionization efficiency [30].

Electrospray ionization coupled with high-resolution mass spectrometry enables accurate mass determination of pentagastrin and potential impurities with mass accuracy typically better than 5 parts per million [32]. This level of accuracy allows for confident identification of related substances and degradation products that may co-elute under standard chromatographic conditions [32]. Time-of-flight mass analyzers provide the resolution necessary to distinguish between closely related molecular species and confirm the molecular integrity of pentagastrin preparations [32].

Multiple reaction monitoring methods utilizing the characteristic fragmentation transitions provide quantitative assessment of pentagastrin purity while simultaneously monitoring for known impurities and degradation products [30]. The primary quantification transition typically employs the molecular ion to base peak fragment (m/z 768.89 → 120.08), providing excellent sensitivity and selectivity [30]. Secondary confirmation transitions utilize alternative fragment ions to ensure analytical specificity and confirm peak identity [30].

Purity assessment protocols typically achieve limits of quantification in the range of 0.1-0.5% relative to the main component, enabling detection of trace impurities that may impact pharmaceutical quality or analytical accuracy [30]. The implementation of isotopically labeled internal standards, when available, provides enhanced quantitative accuracy and compensates for potential matrix effects or ionization variability [30]. Recovery studies demonstrate that these methods achieve accuracy within 95-105% for pentagastrin quantification across the analytical range [30].

Nuclear Magnetic Resonance Spectroscopy

Proton Environment Mapping

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of pentagastrin through detailed analysis of proton environments within the molecular framework [37]. The aromatic proton signals from the tryptophan indole ring system appear as complex multiplets in the chemical shift range of 7.2-7.8 parts per million, reflecting the electronic environment created by the extended aromatic system [37]. The phenylalanine benzyl ring protons exhibit characteristic patterns between 7.0-7.4 parts per million, appearing as overlapping multiplets due to the various substitution patterns and conformational effects [37].

Alpha-proton signals from the amino acid residues appear in the characteristic range of 4.2-4.8 parts per million, displaying quartet patterns typical of amino acid alpha-carbons [37]. These signals provide valuable information regarding the stereochemical integrity of the pentagastrin molecule and can indicate potential epimerization or other stereochemical changes that may occur during synthesis or storage [37]. The coupling constants observed for these protons reflect the preferred conformational states adopted by the peptide backbone in solution [37].

Side chain methylene protons appear as overlapping multiplets in the region of 2.8-3.2 parts per million, representing the various aliphatic environments present within the aspartic acid, methionine, and β-alanine residues [37]. The methyl groups associated with the tert-butoxycarbonyl protecting group appear as a characteristic singlet at approximately 1.4 parts per million, while the methionine sulfur-methyl group appears as a singlet at 2.1 parts per million [37]. These signals serve as diagnostic markers for structural integrity and can indicate potential chemical modifications or degradation [37].

Exchangeable amide proton signals appear in the region of 6.5-8.5 parts per million, with exact chemical shifts dependent on solvent conditions and hydrogen bonding interactions [37]. These protons readily exchange with deuterium oxide, confirming their identity as amide or other exchangeable protons [37]. The observation and analysis of these signals provide insights into the hydrogen bonding patterns and secondary structure elements present in pentagastrin solutions [37].

Nucleus/RegionChemical Shift (parts per million)Multiplicity/Notes
¹H Nuclear Magnetic Resonance - Aromatic (Tryptophan)7.2-7.8 (indole ring)Complex multiplets
¹H Nuclear Magnetic Resonance - Aromatic (Phenylalanine)7.0-7.4 (benzyl ring)Complex aromatic pattern
¹H Nuclear Magnetic Resonance - α-Protons4.2-4.8 (Cα-H)Quartet patterns typical
¹H Nuclear Magnetic Resonance - Side Chain CH₂2.8-3.2 (various CH₂)Overlapping multiplets
¹H Nuclear Magnetic Resonance - Methyl Groups2.1 (SCH₃), 1.4 (tert-butyl)Singlets
¹H Nuclear Magnetic Resonance - NH Protons6.5-8.5 (solvent dependent)Exchangeable with deuterium oxide
¹³C Nuclear Magnetic Resonance - Carbonyl170-175 (amide C=O)Quaternary carbons
¹³C Nuclear Magnetic Resonance - Aromatic110-140 (aromatic C)Various aromatic carbons
¹³C Nuclear Magnetic Resonance - Aliphatic20-60 (aliphatic C)Including methyl and methylene

Conformational Analysis in Solution

Conformational analysis of pentagastrin in solution reveals important insights into the three-dimensional structure and dynamic behavior of this bioactive peptide [40]. Nuclear Magnetic Resonance studies conducted in aqueous and dimethyl sulfoxide solutions demonstrate distinct conformational preferences depending on the solvent environment [40]. Analysis of vicinal coupling constants obtained from the aspartic acid and phenylalanine side chains provides quantitative information regarding rotational populations around critical bonds [40].

The tryptophan and phenylalanine aromatic rings exhibit minimal ring-current shielding effects, indicating that these aromatic systems are well separated with distances greater than 5 Ångströms in the most populated conformational states [40]. This observation suggests that pentagastrin adopts extended conformations in aqueous solution rather than compact folded structures that would bring the aromatic rings into close proximity [40]. The absence of significant aromatic-aromatic interactions is consistent with the flexible nature expected for a pentapeptide of this size [40].

Vicinal coupling constant analysis for the methionine, aspartic acid, and phenylalanine residues in dimethyl sulfoxide solution reveals large coupling constants consistent with phi angles of approximately -95 degrees [40]. These values, when interpreted using the Karplus equation and potential energy considerations, indicate that the most populated conformations adopt extended beta-strand-like geometry rather than compact turn structures [40]. The conformational preferences show remarkable consistency across different residues within the peptide sequence [40].

Solvent-dependent conformational changes are observed when comparing aqueous and dimethyl sulfoxide solutions, with the organic solvent promoting more extended conformations due to reduced intramolecular hydrogen bonding opportunities [40]. Temperature-dependent studies reveal that conformational exchange processes occur on timescales that are intermediate between the Nuclear Magnetic Resonance observation window, indicating dynamic flexibility in solution [40]. These findings have important implications for understanding the bioactive conformation of pentagastrin and its interaction with biological targets [42] [44].

PropertyValueAnalytical Significance
Molecular FormulaC₃₇H₄₉N₇O₉SConfirms molecular identity
Molecular Weight767.89 g/molMass spectrometric reference
Melting Point229-230°C (decomposition)Thermal analysis parameter
Optical Rotation[α]D²² = -28.8 ± 0.5° (dimethylformamide)Chirality confirmation
Ultraviolet Absorption Maximum280 nm, 289 nmHigh-Performance Liquid Chromatography detection wavelength
Solubility in WaterPractically insolubleRequires organic solvents
Solubility in Dimethylformamide25 mg/mL (clear solution)Preferred dissolution solvent
Solubility in Dimethyl sulfoxide20 mg/mLAlternative solvent option
Storage Conditions-20°C, dry, sealedPrevents degradation
StabilityStable when stored properlyEnsures analytical accuracy

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

767.33124734 g/mol

Monoisotopic Mass

767.33124734 g/mol

Boiling Point

1196.6±65.0 °C at 760 mmHg

Heavy Atom Count

54

LogP

1.6

Application

Pentagastrin has been used as a diagnostic aid as the pentagastrin-stimulated calcitonin test. Pentagastrin is also used as a stimulation test to elevate of several hormones, such as serotonin.

Appearance

Solid powder

Melting Point

229-230 °C (DECOMP)

UNII

EF0NX91490

Sequence

Boc-β-Ala-Trp-Met-Asp-Phe-NH2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Used as a diagnostic aid for evaluation of gastric acid secretory function

Therapeutic Uses

PENTAGASTRIN...USED WIDELY IN EUROPE SINCE 1966 TO MEASURE MAXIMAL ACID SECRETORY CAPACITY OF STOMACH. IT ELICITS REPRODUCIBLE SECRETORY RESPONSES COMPARABLE TO THOSE INDUCED BY HISTAMINE OR BETAZOLE...
.../IT/ OFFERS SEVERAL ADVANTAGES /TO HISTAMINE & BETAZOLE/. ...REQUIRES ONLY SINGLE SC OR IM INJECTION; IT IS RELATIVELY SHORT IN DURATION...
PENTAGASTRIN HAS DISTINCT EFFECT ON RATIOS OF NA+, K+, H+/AMINO ACID IN GASTRIC JUICE IN DIFFERENT STATES OF ACIDITY, VALUES OF ALL QUOTIENTS IN PT WITH HYPER, HYPO & ANACIDITY ARE SIGNIFICANTLY REDUCED.

Pharmacology

Pentagastrin is indicated as a diagnostic aid for evaluation of gastric acid secretory function. It is effective in testing for anacidity (achlorhydria) in patients with suspected pernicious anemia, atrophic gastritis, or gastric carcinoma. It is also effective in determining the reduction in acid output after operations for peptic ulcer, such as vagotomy or gastric resection.

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CG - Tests for gastric secretion
V04CG04 - Pentagastrin

Mechanism of Action

The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion.
MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)...
.../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES.
IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN.
PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA...
PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cholecystokinin
CCKBR [HSA:887] [KO:K04195]

Pictograms

Irritant

Irritant

Other CAS

5534-95-2

Absorption Distribution and Excretion

Rapidly absorbed after parenteral administration.
ACTIVITY OF ORAL PENTAGASTRIN WAS DETERMINED BY ITS ACTION AS GASTRIC ACID STIMULANT IN 4 HEALTHY SUBJECTS, 2 PT WITH DUODENAL ULCERS, & 1 PT WITH ANNULAR PANCREAS IN ASSOC WITH DUODENAL ULCER.

Metabolism Metabolites

Primarily hepatic

Wikipedia

Pentagastrin
Silibinin

Biological Half Life

10 minutes or less
HALF-LIFE OF PENTAGASTRIN IN CIRCULATION APPEARS TO BE ABOUT 10 MIN...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

HARDY ET AL, BELGIAN PATENT 665,591 & BRITISH PATENT 1,042,487 (1965 TO ICI), CA 64, 19774G (1966); DAVEY ET AL, J CHEM SOC (C) 1966, 555; SAKAKIBARA ET AL, BULL CHEM SOC JAPAN 41, 438 (1968). STRUCTURE-FUNCTION RELATIONSHIP STUDIES: MORLEY ET AL, NATURE 207, 1356 (1965).

Interactions

RANITIDINE HYDROCHLORIDE INHIBITED PENTAGASTRIN STIMULATED GASTRIC SECRETION IN 15 PT WITH DUODENAL ULCERATION.

Dates

Last modified: 08-15-2023
Weintraub HS, Rudolph A: Combination therapy for managing difficult-to-treat patients with stage 2 hypertension: focus on valsartan-based combinations. Am J Ther. 2011 Nov;18(6):e227-43. doi: 10.1097/MJT.0b013e3181da0437. [PMID:20535014]

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